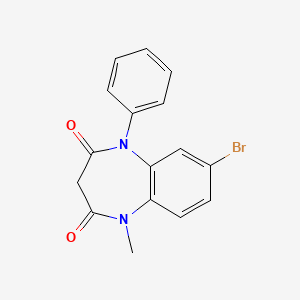![molecular formula C15H14ClN B14697358 4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline CAS No. 21888-95-9](/img/structure/B14697358.png)
4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorophenyl group attached to an ethenyl chain, which is further connected to an N-methylated aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and N-methylaniline.
Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with N-methylaniline in the presence of a base such as sodium hydroxide. This reaction forms the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-2-(4-chlorophenyl)ethenyl]-N-methylaniline
- 4-[(E)-2-(2-bromophenyl)ethenyl]-N-methylaniline
- 4-[(E)-2-(2-fluorophenyl)ethenyl]-N-methylaniline
Uniqueness
4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity in various applications.
Propiedades
Número CAS |
21888-95-9 |
|---|---|
Fórmula molecular |
C15H14ClN |
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline |
InChI |
InChI=1S/C15H14ClN/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11,17H,1H3/b9-6+ |
Clave InChI |
SDCJQEXRHQUPGI-RMKNXTFCSA-N |
SMILES isomérico |
CNC1=CC=C(C=C1)/C=C/C2=CC=CC=C2Cl |
SMILES canónico |
CNC1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)
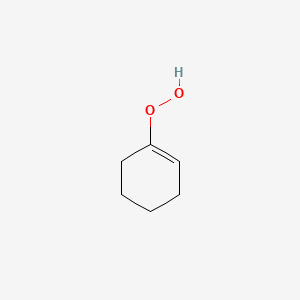
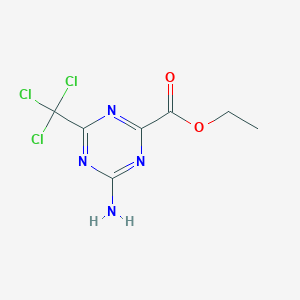

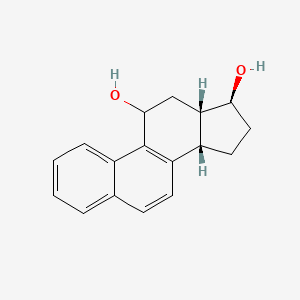

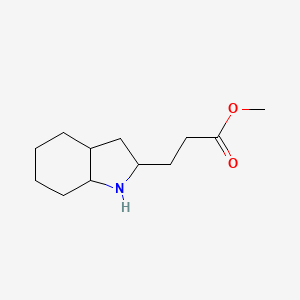
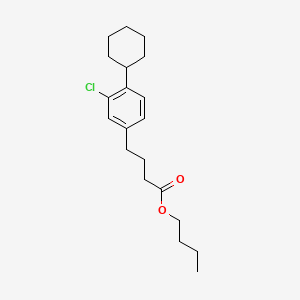
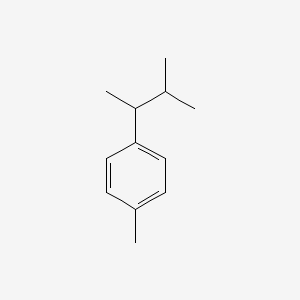
![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
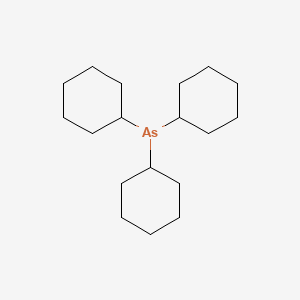
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
